molecular formula C17H13NO4S B1224086 Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate CAS No. 241488-22-2

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate

Cat. No.: B1224086
CAS No.: 241488-22-2
M. Wt: 327.4 g/mol
InChI Key: RLESMLWWGMYSAV-UHFFFAOYSA-N
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Description

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate is a complex organic compound with the molecular formula C16H11NO4S. It is known for its unique structure, which includes a furan ring, a thiophene ring, and an anilinocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product. detailed industrial production methods are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The anilinocarbonyl group may interact with enzymes or receptors, leading to various biological effects. The furan and thiophene rings can also play a role in its activity by stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate include:

  • Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
  • Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows it to exhibit distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C18H15NO5S
Molar Mass: 357.38 g/mol
CAS Number: 320417-89-8

The compound features a thiophene ring, a furan moiety, and a phenylcarbamoyl group, which contribute to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , known for its mild conditions and functional group tolerance. The synthetic route may be optimized for high yield and purity, with key parameters including temperature, pressure, and solvent choice being critical in industrial applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of furan carboxylates have shown significant cytotoxicity against various cancer cell lines, including HeLa and HepG2. The IC50 values for some related compounds suggest effective inhibition of cancer cell proliferation:

CompoundIC50 (µg/mL)Cell Line
Compound A62.37HeLa
Compound B143.64HepG2
Compound C200.73Vero

The presence of specific functional groups in these compounds appears to enhance their biological activity, particularly in the context of anticancer effects .

Antibacterial Activity

In addition to anticancer properties, this compound may also exhibit antibacterial activity. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli250

These results indicate that structural modifications can significantly influence the antibacterial potency of furan derivatives .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The anilinocarbonyl group may interact with specific enzymes or receptors, while the furan and thiophene rings could stabilize the compound and facilitate interactions with biomolecules. This interaction can lead to alterations in cellular signaling pathways associated with cancer cell proliferation and bacterial growth inhibition.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of furan-based compounds. A notable study highlighted that certain derivatives displayed potent anticancer activities with IC50 values lower than those of traditional chemotherapeutics . Another investigation emphasized the importance of structural features in enhancing antibacterial efficacy against resistant strains of bacteria .

Properties

IUPAC Name

methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-21-17(20)15-12(9-10-23-15)13-7-8-14(22-13)16(19)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLESMLWWGMYSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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